2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-3-(2-methylpropyl)-4-oxo-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide
Description
This compound is a quinazoline derivative characterized by a 3,4-dihydroquinazoline core substituted with a 4-ethoxyphenylsulfanyl group at position 2, a 2-methylpropyl (isobutyl) group at position 3, and a propan-2-yl (isopropyl) carboxamide moiety at position 5. Its molecular formula is C₂₇H₃₁N₃O₅S, with a molecular weight of 509.6 g/mol . Though detailed physicochemical data (e.g., melting point, solubility) are unavailable in the provided evidence, its structural features align with bioactive quinazoline derivatives reported in medicinal chemistry literature .
Properties
IUPAC Name |
2-[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl-3-(2-methylpropyl)-4-oxo-N-propan-2-ylquinazoline-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O4S/c1-6-33-20-10-7-18(8-11-20)23(30)15-34-26-28-22-13-19(24(31)27-17(4)5)9-12-21(22)25(32)29(26)14-16(2)3/h7-13,16-17H,6,14-15H2,1-5H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYDIOACCRSYTDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CSC2=NC3=C(C=CC(=C3)C(=O)NC(C)C)C(=O)N2CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-3-(2-methylpropyl)-4-oxo-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide typically involves multiple steps, including the formation of the quinazoline core and subsequent functionalization. Common synthetic routes may include:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Functionalization: Introduction of the ethoxyphenyl and sulfanyl groups can be done through nucleophilic substitution reactions.
Final Assembly: The final compound is assembled through condensation reactions, often under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-3-(2-methylpropyl)-4-oxo-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols under appropriate conditions.
Substitution: The ethoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of the carbonyl groups would produce corresponding alcohols.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions and cellular pathways.
Medicine: Possible therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core is known to interact with various biological pathways, potentially inhibiting or activating specific enzymes. This interaction can lead to changes in cellular processes, making it a candidate for therapeutic applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinazoline derivatives exhibit diverse biological activities modulated by substituent variations. Below is a comparative analysis of the target compound with structurally or functionally related analogs:
Structural Analogues
Functional and Pharmacological Comparisons
- EPI Activity : While morpholine-propyl quinazolines show superior EPI activity , the isobutyl and sulfanyl groups in the target compound may offer unique binding interactions with bacterial efflux pumps.
- Synthetic Accessibility : Unlike N-substituted quinazolines (synthesized via alkylation ), the target compound’s synthesis likely involves multi-step coupling and sulfanyl incorporation, as seen in diazonium salt reactions .
Research Findings and Limitations
- Evidence Gaps: No direct bioactivity data for the target compound are available in the provided evidence.
- Key Challenges : The bulky isobutyl group may hinder solubility, a common issue in quinazoline derivatives .
Biological Activity
The compound 2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-3-(2-methylpropyl)-4-oxo-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide is a member of the quinazoline family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on available literature.
Chemical Structure and Properties
This compound can be characterized by its complex structure, featuring a quinazoline core with various substituents that enhance its biological activity. The molecular formula is , and it has a molecular weight of approximately 398.56 g/mol. The presence of the ethoxyphenyl and methylpropyl groups is significant for its pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the quinazoline ring and the introduction of the sulfanyl and carboxamide groups. Specific methods may vary, but they generally include:
- Formation of the Quinazoline Core : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of Functional Groups : The ethoxyphenyl and methylpropyl groups are introduced via electrophilic substitution reactions.
Antimicrobial Activity
Recent studies have shown that compounds related to this structure exhibit significant antimicrobial properties. For instance, derivatives with similar functional groups have been tested against various pathogens:
- Bacterial Strains : Effective against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.
- Fungal Strains : Displayed activity against Candida albicans and Aspergillus species.
In particular, compounds with sulfanyl moieties have been noted for their enhanced antibacterial effects due to their ability to disrupt bacterial cell walls or inhibit critical enzymatic pathways in bacteria .
Anticancer Activity
Quinazoline derivatives have been extensively studied for their anticancer potential. The compound has shown promise in inhibiting cancer cell proliferation through mechanisms such as:
- Inhibition of Tyrosine Kinases : Many quinazoline derivatives act as inhibitors of tyrosine kinases, which are crucial in cancer cell signaling.
- Induction of Apoptosis : Studies indicate that these compounds can trigger apoptotic pathways in various cancer cell lines.
Case Studies
Several case studies highlight the efficacy of quinazoline derivatives:
- Study on Antibacterial Activity : A series of related compounds were synthesized and screened for antibacterial properties. Compounds with similar structures demonstrated significant inhibition against multiple bacterial strains .
- Anticancer Research : In vitro studies showed that certain quinazoline derivatives could significantly reduce the viability of cancer cells by inducing apoptosis and cell cycle arrest .
Data Table: Biological Activity Summary
| Activity Type | Tested Organisms/Cell Lines | Results |
|---|---|---|
| Antibacterial | E. coli, S. aureus | Significant inhibition observed |
| Antifungal | C. albicans | Moderate activity noted |
| Anticancer | Various cancer cell lines | Induction of apoptosis and reduced viability |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
